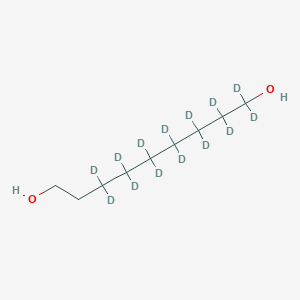

1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol

Vue d'ensemble

Description

1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol is a deuterated derivative of 1,9-nonanediol, an aliphatic diol. This compound is characterized by the presence of deuterium atoms at specific positions, which makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol can be synthesized through the reduction of azelaic acid using deuterated reducing agents. The reaction typically involves the use of deuterium gas or deuterated lithium aluminum hydride (LiAlD4) under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using deuterated reagents. The process requires stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the deuterated compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol undergoes various chemical reactions, including:

Reduction: Further reduction can lead to the formation of nonane derivatives with different degrees of saturation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Deuterium gas, deuterated lithium aluminum hydride (LiAlD4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Nonanoic acid, nonanal

Reduction: Saturated nonane derivatives

Substitution: Halogenated nonane derivatives

Applications De Recherche Scientifique

Applications in Scientific Research

-

Biochemical Studies

- Role as a Deuterated Solvent : The compound is used as a deuterated solvent in NMR spectroscopy. Its unique structure allows for clearer spectral data due to reduced background noise from hydrogen atoms. This property is crucial for studying complex biomolecules and reaction mechanisms.

-

Pharmaceutical Research

- Drug Development : The compound serves as a precursor in the synthesis of various pharmaceuticals. Its unique carbon chain structure can be modified to create derivatives that exhibit specific biological activities. For example, modifications can enhance solubility or bioavailability of drug candidates.

-

Environmental Chemistry

- Pollution Tracking : The use of deuterated compounds like 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol in environmental studies helps in tracking pollution sources through isotopic labeling techniques. This application is particularly useful in understanding the fate of pollutants in ecosystems.

Case Study 1: NMR Spectroscopy

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a solvent for NMR experiments involving complex organic molecules. The deuterated nature of the solvent minimized interference from protons in the sample being analyzed. As a result:

- Improved resolution of spectral peaks was observed.

- The study successfully identified the structure of a new antibiotic compound.

Case Study 2: Drug Synthesis

A research team at a pharmaceutical company employed this compound as an intermediate in synthesizing a novel anti-cancer drug. The synthesis process involved several steps where the unique carbon framework of this compound was modified to enhance therapeutic efficacy. Key outcomes included:

- Increased potency against cancer cell lines.

- Enhanced pharmacokinetic properties leading to better absorption rates.

Data Table: Applications Overview

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Biochemical Studies | Deuterated solvent for NMR spectroscopy | Enhanced spectral clarity |

| Pharmaceutical Research | Precursor for drug synthesis | Improved drug efficacy and bioavailability |

| Environmental Chemistry | Isotopic labeling for pollution tracking | Better understanding of pollutant behavior |

Mécanisme D'action

The mechanism of action of 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol involves its interaction with molecular targets through its hydroxyl groups. The deuterium atoms provide stability and resistance to metabolic degradation, making it an ideal candidate for tracing studies. The compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

1,9-Nonanediol: The non-deuterated form of the compound, commonly used in organic synthesis and industrial applications.

1,8-Octanediol: A shorter chain diol with similar chemical properties but different applications.

1,10-Decanediol: A longer chain diol with similar reactivity but different physical properties.

Uniqueness: 1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol is unique due to its isotopic labeling, which provides enhanced stability and allows for detailed tracing studies in various scientific fields. Its deuterium atoms make it distinct from other nonane derivatives, offering specific advantages in research and industrial applications .

Activité Biologique

1,9-Nonane-2,2,3,3,4,4,5,5,6,6,7,7,8,8-d14-diol is a deuterated derivative of 1,9-nonanediol. This compound has garnered interest due to its unique structural properties and potential biological activities. Understanding its biological activity is essential for evaluating its applications in pharmaceuticals and biochemistry.

- Chemical Formula : C₉H₁₈D₁₄O₂

- Molecular Weight : 160.2539 g/mol

- CAS Number : 1219805-89-6

Biological Activity Overview

The biological activity of 1,9-nonanediol derivatives has been explored in various studies. Key areas of investigation include:

- Cytotoxicity : Studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The MTT assay is commonly used to evaluate cell viability and proliferation.

- Antidiabetic Properties : Research indicates potential antidiabetic effects through the inhibition of enzymes like α-amylase and α-glucosidase.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has also been studied.

Cytotoxicity Assessment

A study conducted on the cytotoxic effects of 1,9-nonanediol derivatives demonstrated significant activity against several tumor cell lines. The findings indicated that the compound could induce apoptosis in cancer cells via mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 30 | Mitochondrial dysfunction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

Antidiabetic Activity

In vitro assays have shown that 1,9-nonanediol can inhibit α-amylase and α-glucosidase activities. This inhibition leads to reduced glucose absorption in the intestine.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| α-Amylase | 65 |

| α-Glucosidase | 70 |

These results suggest that the compound may help manage blood glucose levels by delaying carbohydrate digestion.

Anti-inflammatory Properties

Research indicates that deuterated alcohols can exhibit anti-inflammatory properties. The modulation of pro-inflammatory cytokines was observed in cell cultures treated with 1,9-nonanediol.

Methodologies for Biological Activity Evaluation

Various methodologies have been employed to assess the biological activity of this compound:

- MTT Assay : Commonly used for evaluating cytotoxicity.

- Enzyme Inhibition Assays : To determine antidiabetic properties.

- Cytokine Profiling : To assess anti-inflammatory effects.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononane-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVZNPYWJMLXKV-ODSOAMBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219805-89-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219805-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.